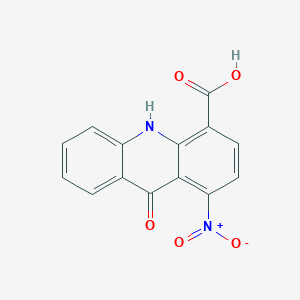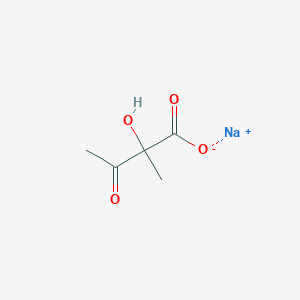
N,N-diethylheptanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethylheptanamide is an organic compound with the molecular formula C11H23NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diethylheptanamide can be synthesized through the reaction of heptanoic acid with diethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride (SOCl2) to form the intermediate heptanoyl chloride, which then reacts with diethylamine to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the desired temperature and pressure, and the use of catalysts may be employed to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethylheptanamide undergoes various chemical reactions, including:
Substitution: This compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Various nucleophiles, appropriate solvents.
Major Products Formed
Hydrolysis: Heptanoic acid, diethylamine.
Reduction: Corresponding amine.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
N,N-Diethylheptanamide has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including heterocycles and acyclic systems.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: This compound is employed in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N,N-diethylheptanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action include binding to active sites of enzymes, altering their activity, and affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylformamide (DMF): A common polar solvent used in organic synthesis.
N,N-Dimethylacetamide (DMA): Another polar solvent with similar applications to DMF.
Uniqueness
N,N-Diethylheptanamide is unique due to its specific structure, which imparts distinct physical and chemical properties. Its longer carbon chain compared to DMF and DMA makes it less polar and more hydrophobic, influencing its solubility and reactivity in different environments .
Properties
CAS No. |
10385-08-7 |
|---|---|
Molecular Formula |
C11H23NO |
Molecular Weight |
185.31 g/mol |
IUPAC Name |
N,N-diethylheptanamide |
InChI |
InChI=1S/C11H23NO/c1-4-7-8-9-10-11(13)12(5-2)6-3/h4-10H2,1-3H3 |
InChI Key |
ATMCOZCQQXIAQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(2-Methoxy-2-oxoethyl)phenyl]acetate](/img/structure/B15288512.png)

![Disodium 7-[[2-(acetylamino)-4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]naphthalene-1,3-disulphonate](/img/structure/B15288529.png)
![1H-Benzimidazolium, 1,2-dimethyl-3-[(4-sulfophenyl)methyl]-5-(trifluoromethyl)-, inner salt](/img/structure/B15288537.png)

![1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.2]octan-2-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B15288550.png)





![(1R,2R)-rel-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenyl-cyclopropanecarboxamide](/img/structure/B15288585.png)

